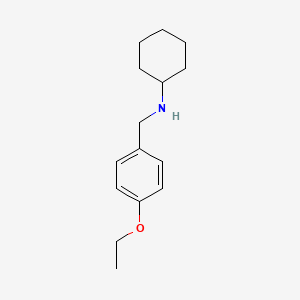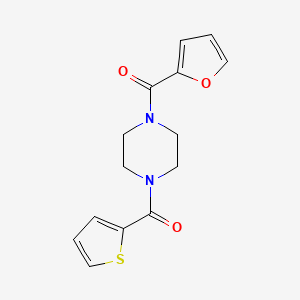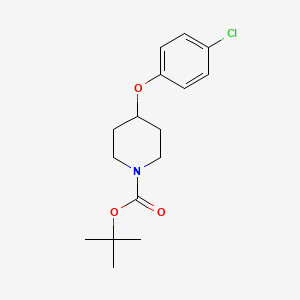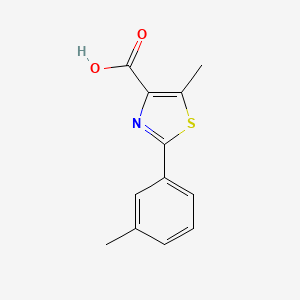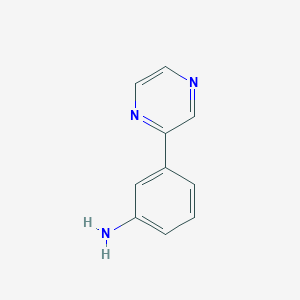
3-(Pyrazin-2-yl)aniline
Vue d'ensemble
Description
“3-(Pyrazin-2-yl)aniline” is a chemical compound with the molecular formula C10H9N3O . It is also known as “3-(pyrazin-2-yloxy)aniline” and has a molecular weight of 187.2 . It is a solid substance .
Synthesis Analysis
The synthesis of “this compound” related compounds has been reported in several studies . For instance, one study reported a catalyst-free synthesis of N-pyridin-2-yl and N-quinolin-2-yl carbamates utilizing easily accessible N-hetaryl ureas and alcohols . Another study reported the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H9N3O/c11-8-2-1-3-9(6-8)14-10-7-12-4-5-13-10/h1-7H,11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a predicted melting point of 122.63°C and a predicted boiling point of approximately 351.3°C at 760 mmHg .Applications De Recherche Scientifique
Photophysics and Electroluminescence
3-(Pyrazin-2-yl)aniline derivatives have been utilized in the synthesis of highly luminescent tetradentate bis-cyclometalated platinum complexes. These complexes exhibit strong emission across the visible spectrum and have applications in organic light-emitting diodes (OLEDs) due to their high quantum efficiency and long emission lifetimes (Vezzu et al., 2010).
Synthesis and Antimicrobial Activity
A class of pyrazol-4-yl- and 2H-chromene-based substituted anilines, derived from this compound, has been synthesized and shown to exhibit significant antibacterial and antifungal activities. Some of these compounds also demonstrated potential as fluorescence probes for biological imaging (Banoji et al., 2022).
Chemosensors for Metal Ions
Compounds based on this compound have been synthesized as efficient chemosensors, particularly for aluminum ions (Al3+). These chemosensors show high selectivity and sensitivity and have been applied in the detection of Al3+ ions in living cells using fluorescence microscopy techniques (Shree et al., 2019).
Organic Synthesis and Heterocyclic Chemistry
This compound derivatives have been utilized in various organic synthetic pathways, such as the intramolecular Diels-Alder reaction of 2(1H)-pyrazinones. These reactions lead to the formation of complex heterocyclic structures, contributing significantly to the field of heterocyclic chemistry (Tahri et al., 1999).
Safety and Hazards
Orientations Futures
Research on “3-(Pyrazin-2-yl)aniline” and related compounds is ongoing. For instance, one study designed and synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their anti-tubercular activity . Another study reported the synthesis of a potentially useful bicyclo [1.1.1]pentane building block, 3-(pyrazin-2-yl)bicyclo [1.1.1]pentane-1-carboxylic acid . These studies suggest potential future directions for the development of new drugs and therapeutic agents.
Propriétés
IUPAC Name |
3-pyrazin-2-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-7H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKQOESVNLGISR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC=CN=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-([(Methylsulfonyl)(phenyl)amino]methyl)benzoic acid](/img/structure/B3126340.png)
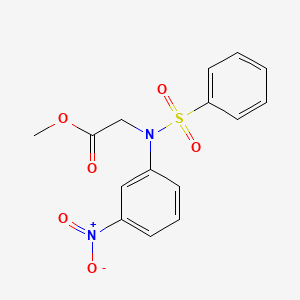
![2-[Benzyl(methylsulfonyl)amino]benzoic acid](/img/structure/B3126349.png)
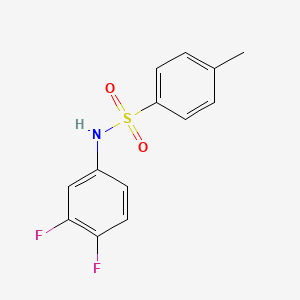
acetate](/img/structure/B3126383.png)
![1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B3126387.png)
![Methyl N-(4-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B3126395.png)
